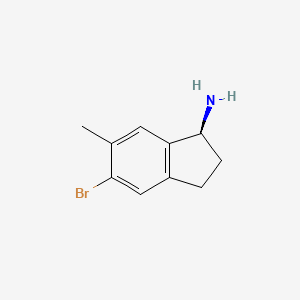

(S)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine

説明

(S)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine is a chiral bicyclic amine featuring a fused benzene and cyclopentene ring system. Its structure includes a bromine atom at the 5-position, a methyl group at the 6-position, and an amine group at the 1-position in the (S)-configuration (CAS: 903557-29-9) . This compound is part of the 2,3-dihydro-1H-inden-1-amine scaffold, which has garnered attention in medicinal chemistry for its structural similarity to neurotransmitters like dopamine and serotonin, enabling interactions with central nervous system targets . Derivatives of this scaffold are explored for diverse applications, including monoamine oxidase B (MAO-B) inhibition for Parkinson’s disease treatment , opioid receptor modulation , and antioxidant activity .

特性

分子式 |

C10H12BrN |

|---|---|

分子量 |

226.11 g/mol |

IUPAC名 |

(1S)-5-bromo-6-methyl-2,3-dihydro-1H-inden-1-amine |

InChI |

InChI=1S/C10H12BrN/c1-6-4-8-7(5-9(6)11)2-3-10(8)12/h4-5,10H,2-3,12H2,1H3/t10-/m0/s1 |

InChIキー |

RYTXRZLTTUAYHC-JTQLQIEISA-N |

異性体SMILES |

CC1=CC2=C(CC[C@@H]2N)C=C1Br |

正規SMILES |

CC1=CC2=C(CCC2N)C=C1Br |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:

Bromination: The starting material, 6-methyl-2,3-dihydro-1H-indene, undergoes bromination at the 5th position using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Amination: The brominated intermediate is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under conditions that favor nucleophilic substitution.

Industrial Production Methods

Industrial production of (S)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency and scalability of the synthesis.

化学反応の分析

Types of Reactions

(S)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed for substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of azides, thiols, or other substituted derivatives.

科学的研究の応用

(S)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of (S)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and amine groups play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Table 1: Impact of Bromine Position on Activity

| Compound | Bromine Position | Key Activity/Notes | Reference |

|---|---|---|---|

| (S)-5-Bromo-6-methyl | 5 | MAO-B inhibition candidate | |

| 4-Bromo derivative | 4 | Lower MAO-B affinity | |

| 7-Bromo derivative | 7 | Reduced aromatic interactions |

Halogen Substitution Variations

Replacing bromine with other halogens modifies electronic and steric properties:

- Bromo vs. Chloro vs. Fluoro :

- Bromo : Larger atomic radius increases lipophilicity, enhancing blood-brain barrier penetration (e.g., target compound) .

- Chloro (e.g., (S)-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride, CAS: 1376687-76-1): Smaller size may reduce steric hindrance but decrease membrane permeability .

- Fluoro (e.g., 7-Bromo-5-fluoro derivative, CAS: 214.58): Electron-withdrawing effects improve antioxidant activity in related thiourea analogs .

Table 2: Halogen Effects on Pharmacokinetics

| Halogen | Atomic Radius (Å) | Lipophilicity (LogP) | Example Activity | Reference |

|---|---|---|---|---|

| Br | 1.15 | High | Enhanced CNS penetration | |

| Cl | 0.99 | Moderate | Moderate MAO-B inhibition | |

| F | 0.64 | Low | Antioxidant activity |

Methyl Substitution and Stereochemistry

- Methyl at 6-Position : The 6-methyl group in the target compound may enhance selectivity for MAO-B over MAO-A by filling hydrophobic pockets in the enzyme’s active site .

- Stereochemical Influence : The (S)-configuration is critical for activity. For example, (1R)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine (RSGL) shows irreversible MAO-B inhibition, while its enantiomer is less active .

Derivative Comparisons: Primary Amine vs. Thiourea Analogs

- Primary Amine (Target Compound) : Directly interacts with MAO-B’s flavin cofactor, enabling competitive inhibition .

- Thiourea Derivatives (e.g., 2,3-dihydro-1H-inden-1-amine with 4-fluoro-phenyl substituents): Exhibit potent antioxidant activity via radical scavenging, but lower MAO-B affinity due to bulkier substituents .

Table 3: Activity Profile of Derivatives

Pharmacological Selectivity

- MAO-B vs. Antioxidant Activity: While the target compound is optimized for MAO-B inhibition (IC₅₀ values in nanomolar range ), its 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole analogs prioritize antibacterial and antifungal activity .

生物活性

(S)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine is a chiral compound that has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its synthesis, biological properties, and therapeutic implications, supported by data tables and relevant research findings.

The compound's molecular formula is with a molecular weight of approximately 230.08 g/mol. The presence of bromine and a methyl group in its structure contributes to its distinctive chemical behavior.

| Property | Value |

|---|---|

| Molecular Formula | C9H10BrN |

| Molecular Weight | 230.08 g/mol |

| IUPAC Name | (S)-5-bromo-6-methyl-2,3-dihydro-1H-inden-1-amine |

| CAS Number | 1259758-80-9 |

Synthesis

The synthesis of (S)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine typically involves several steps, including:

- Bromination : Starting from an indane derivative.

- Amine Introduction : Using appropriate amine sources under controlled conditions to ensure high yield.

The synthetic route often requires specific catalysts and solvents to optimize the reaction conditions for maximum efficiency.

Anticancer Properties

Recent studies have indicated that (S)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine exhibits promising anticancer activity. For instance, it has been evaluated against various cancer cell lines, revealing significant inhibitory effects:

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways associated with tumor growth.

The biological mechanisms through which (S)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine exerts its effects are still under investigation. Preliminary studies indicate that it may interact with specific receptors or enzymes involved in cellular signaling pathways, including those related to angiogenesis and cell proliferation .

Case Studies

Case Study 1: In Vitro Evaluation

A study evaluated the effects of (S)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine on MCF-7 and A549 cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant increases in the sub-G1 phase of the cell cycle, suggesting apoptosis induction .

Case Study 2: Structural Activity Relationship

Research exploring structural analogs of the compound highlighted that variations in substituents significantly affected biological activity. For instance, compounds with different halogen substitutions demonstrated varying degrees of anticancer potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。